ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
“Ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
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Ethyl Group (C2H5): : The ethyl group (C2H5) is attached to the thiazole ring, providing a lipophilic character and influencing its solubility and pharmacokinetics.
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Indole Moiety: : The indole ring (6-fluoro-1H-indol-1-yl) contributes to the compound’s biological activity. Indoles are prevalent in natural products, drugs, and play essential roles in cell biology .
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Thiazole Ring: : The 1,3-thiazole-5-carboxylate moiety adds heterocyclic complexity. Thiazoles are known for their diverse biological properties.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps One possible synthetic route includes the Fischer indole synthesis, followed by thiazole ring formation
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Fischer Indole Synthesis
- React cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.
- This yields the tricyclic indole intermediate.
- Further transformations lead to the desired compound .
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Thiazole Ring Formation
- Introduce the thiazole ring by reacting the indole intermediate with appropriate reagents under suitable conditions.
Industrial Production:
Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the indole or thiazole moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the indole or thiazole rings can be replaced.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions yield derivatives with modified properties.
Scientific Research Applications
“Ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” finds applications in various fields:
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and use as a building block for other molecules.
Biology: Study its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its uniqueness lies in the combination of indole and thiazole rings.
Properties
Molecular Formula |
C17H16FN3O3S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16FN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
CCAZDTNABSFXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
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